2-Propyl-1,3,2-dioxaphosphorinane 2-oxide
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Overview
Description
2-Propyl-1,3,2-dioxaphosphorinane 2-oxide is a cyclic organophosphorus compound It is characterized by a six-membered ring containing both oxygen and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of a suitable diol with a phosphorus-containing reagent. One common method is the reaction of 1,3-propanediol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-1,3,2-dioxaphosphorinane 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The phosphorus atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphorinane derivatives.
Scientific Research Applications
2-Propyl-1,3,2-dioxaphosphorinane 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-Propyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The phosphorus atom in the compound can form strong bonds with nucleophilic sites in biomolecules, leading to its biological effects.
Comparison with Similar Compounds
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
- 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide
- 2-Methoxy-1,3,2-dioxaphospholane 2-oxide
Comparison: 2-Propyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific substituents and ring structure, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it suitable for specific applications .
Properties
CAS No. |
118792-91-9 |
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Molecular Formula |
C6H13O3P |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
2-propyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C6H13O3P/c1-2-6-10(7)8-4-3-5-9-10/h2-6H2,1H3 |
InChI Key |
MKWMIUPMVSCKOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCP1(=O)OCCCO1 |
Origin of Product |
United States |
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